AGN 193109

Descripción general

Descripción

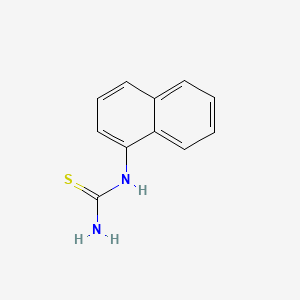

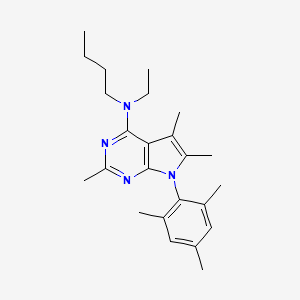

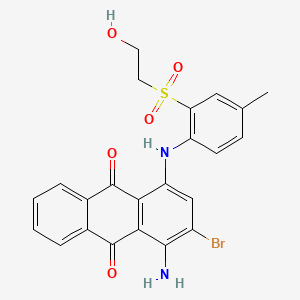

AGN 193109 es un antagonista altamente eficaz de los receptores de ácido retinoico. Es un análogo de retinoides que inhibe específicamente la actividad de los receptores de ácido retinoico alfa, beta y gamma con constantes de disociación de 2 nanomolares, 2 nanomolares y 3 nanomolares, respectivamente . Este compuesto no se une ni transactiva a través de ninguno de los receptores de retinoides X .

Aplicaciones Científicas De Investigación

AGN 193109 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

AGN 193109 ejerce sus efectos actuando como un antagonista específico y altamente eficaz de los receptores de ácido retinoico. Se une a los receptores de ácido retinoico alfa, beta y gamma con alta afinidad, evitando la activación de estos receptores por el ácido retinoico . Esta inhibición bloquea la actividad transcripcional inducida por el ácido retinoico, modulando así varios procesos celulares .

Análisis Bioquímico

Biochemical Properties

AGN 193109 functions as a potent antagonist of retinoic acid receptors (RARs), specifically targeting RARα, RARβ, and RARγ with dissociation constants (Kd) of 2 nM, 2 nM, and 3 nM, respectively . It exhibits no significant affinity for retinoid X receptors (RXRs). This compound interacts with RARs to inhibit the binding of natural retinoids, thereby blocking the downstream signaling pathways that regulate gene expression and cellular responses .

Cellular Effects

This compound has been shown to influence various cellular processes. In human ectocervical epithelial cells, this compound effectively antagonizes the action of retinoids, leading to changes in cell morphology, suppression of proliferation, and modulation of cytokeratin expression . Additionally, this compound promotes the differentiation of mouse embryonic stem cells into paraxial mesoderm and suppresses calcification in primary human cardiovascular smooth muscle cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to RARs and preventing the activation of these receptors by natural retinoids. This inhibition disrupts the retinoid-induced transcriptional activation of target genes, leading to altered gene expression profiles . This compound does not bind to RXRs, ensuring its specificity for RAR-mediated pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity for extended periods . Long-term studies have shown that this compound can induce cleft palate or frontonasal dysplasia and eye malformations in fetuses of pregnant mice following a single oral dose . These findings highlight the importance of temporal considerations in the application of this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively antagonizes retinoid action without significant adverse effects . At higher doses, toxic effects such as cleft palate and eye malformations have been observed in animal studies . These dosage-dependent effects underscore the need for careful dose optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate retinoid signaling. It interacts with enzymes and cofactors that modulate the synthesis and degradation of retinoic acid, thereby influencing the levels of active retinoids in cells . The compound’s ability to inhibit RARs plays a crucial role in altering metabolic flux and retinoid homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, where it exerts its antagonistic effects on RARs . The compound’s distribution is influenced by its chemical properties, including solubility and stability.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with RARs to modulate their activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its effective inhibition of retinoid signaling pathways . This subcellular localization is critical for the precise regulation of gene expression and cellular responses.

Métodos De Preparación

AGN 193109 se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de un grupo alquino, lo que le permite sufrir una cicloadición azida-alquino catalizada por cobre con moléculas que contienen grupos azida . Las rutas sintéticas específicas y los métodos de producción industrial son propietarios y no se divulgan públicamente en detalle.

Análisis De Reacciones Químicas

AGN 193109 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: Contiene un grupo alquino que puede participar en reacciones de cicloadición azida-alquino catalizadas por cobre.

Reacciones de Oxidación y Reducción: Si bien los detalles específicos sobre las reacciones de oxidación y reducción no están ampliamente documentados, su estructura sugiere una reactividad potencial bajo ciertas condiciones.

Reactivos y Condiciones Comunes: Los catalizadores de cobre se utilizan comúnmente en sus reacciones, particularmente para la cicloadición azida-alquino.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos específicos utilizados en el proceso de cicloadición.

Comparación Con Compuestos Similares

AGN 193109 es único debido a su alta especificidad y afinidad por los receptores de ácido retinoico. Los compuestos similares incluyen:

TTNPB: Un agonista de los receptores de ácido retinoico que puede ser antagonizado por this compound.

Ácido retinoico todo-trans: Un ligando natural para los receptores de ácido retinoico con menor afinidad en comparación con this compound.

This compound destaca por su completa especificidad para los receptores de ácido retinoico y su capacidad para inhibir la actividad transcripcional inducida por el ácido retinoico con mayor potencia que otros antagonistas .

Propiedades

IUPAC Name |

4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040962 | |

| Record name | AGN193109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171746-21-7 | |

| Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN 193109 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN193109 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGN-193109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium;4-[[4-[[4-anilino-6-[[5-hydroxy-6-[(2-methoxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1665561.png)

![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1665573.png)